molecular formula C15H13FO B6305380 (2,6-Dimethylphenyl)(2-fluorophenyl)methanone CAS No. 87828-87-3

(2,6-Dimethylphenyl)(2-fluorophenyl)methanone

Cat. No.: B6305380
CAS No.: 87828-87-3
M. Wt: 228.26 g/mol
InChI Key: KVVROTRRVDHOJM-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C15H13FO It is characterized by the presence of a methanone group bonded to both a 2,6-dimethylphenyl and a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(2-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-dimethylbenzoyl chloride with 2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(2,6-Dimethylphenyl)(2-fluorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2,6-Dimethylphenyl)(4-fluorophenyl)methanone
  • (2,6-Dimethylphenyl)(3-fluorophenyl)methanone
  • (2,6-Dimethylphenyl)(2-chlorophenyl)methanone

Comparison: (2,6-Dimethylphenyl)(2-fluorophenyl)methanone is unique due to the specific positioning of the fluorine atom on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different physical, chemical, and biological properties, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

(2,6-dimethylphenyl)-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVROTRRVDHOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520153
Record name (2,6-Dimethylphenyl)(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87828-87-3
Record name (2,6-Dimethylphenyl)(2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87828-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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